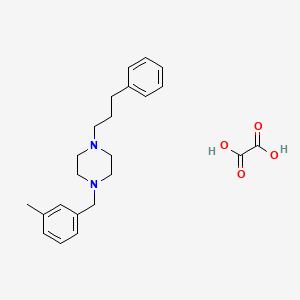![molecular formula C17H10ClNO4S B5023554 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5023554.png)
5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione” is an organic compound with a molecular weight of 299.76 . The IUPAC name for this compound is (5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-sulfanyl-1,3-thiazol-4(5H)-one .
Molecular Structure Analysis
The molecular formula of this compound is C11H6ClNO3S2 . The InChI code is 1S/C11H6ClNO3S2/c12-6-3-8-7(15-4-16-8)1-5(6)2-9-10(14)13-11(17)18-9/h1-3H,4H2,(H,13,14,17)/b9-2+ .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The predicted melting point is 213.39°C, and the predicted boiling point is approximately 458.6°C at 760 mmHg . The predicted density is approximately 1.7 g/cm3 .Safety and Hazards
Future Directions
properties
IUPAC Name |
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO4S/c18-12-8-14-13(22-9-23-14)6-10(12)7-15-16(20)19(17(21)24-15)11-4-2-1-3-5-11/h1-8H,9H2/b15-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHDHNDVTXHFMQ-CHHVJCJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)N(C(=O)S3)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5023486.png)
![2-[(3-bromo-4-hydroxy-5-methoxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5023491.png)
![1-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-piperidinamine](/img/structure/B5023521.png)
![5-[6-(cycloheptylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide](/img/structure/B5023525.png)
![ethyl 5-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5023533.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,3,4-trimethoxybenzamide](/img/structure/B5023535.png)

![N-(1-{2-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-piperidinyl)methanesulfonamide](/img/structure/B5023547.png)
![N~1~-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5023551.png)
![2-methoxy-N-propyl-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5023552.png)
![4-(1H-indol-3-yl)-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]butanohydrazide](/img/structure/B5023562.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5023568.png)
![8-(4-hydroxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B5023579.png)